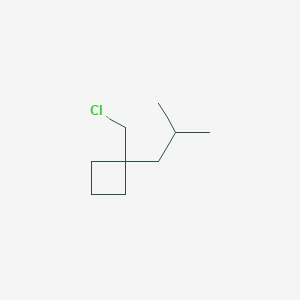

1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane

Beschreibung

1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane is a cyclobutane derivative featuring a chloromethyl (–CH2Cl) and a branched 2-methylpropyl (isobutyl) group attached to the same carbon atom. Its molecular formula is C9H17Cl, with an average molecular mass of 160.69 g/mol.

Eigenschaften

Molekularformel |

C9H17Cl |

|---|---|

Molekulargewicht |

160.68 g/mol |

IUPAC-Name |

1-(chloromethyl)-1-(2-methylpropyl)cyclobutane |

InChI |

InChI=1S/C9H17Cl/c1-8(2)6-9(7-10)4-3-5-9/h8H,3-7H2,1-2H3 |

InChI-Schlüssel |

XNMKVFOBPBWLCH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1(CCC1)CCl |

Herkunft des Produkts |

United States |

Biologische Aktivität

1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane is a halogenated compound that has garnered interest in various fields, including medicinal chemistry and environmental science. Its potential biological activities, particularly in antimicrobial and anticancer domains, are of significant research interest. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and relevant data.

- Molecular Formula : C8H15Cl

- Molecular Weight : 146.66 g/mol

- Structure : The compound features a cyclobutane ring with a chloromethyl group and a branched alkyl substituent (2-methylpropyl).

Biological Activity Overview

The biological activity of halogenated compounds often stems from their ability to interact with biological macromolecules, leading to various pharmacological effects. The following sections summarize the key areas of biological activity reported for 1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity (IC50) |

|---|---|

| Staphylococcus aureus | 3.7 µM |

| Escherichia coli | 4.4 µM |

| Bacillus subtilis | 2.6 µM |

These findings suggest that 1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane may possess comparable activities, although specific data on this compound remains limited.

Anticancer Potential

Halogenated compounds are frequently explored for their anticancer properties due to their ability to induce apoptosis in tumor cells. Research indicates that chlorinated compounds can disrupt cellular processes essential for cancer cell survival.

- Mechanism of Action : The mechanism often involves the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

- Case Study : A study involving structurally similar chlorinated compounds demonstrated significant cytotoxicity against melanoma cells, suggesting that 1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane could exhibit similar effects.

Case Studies

- Marine-Derived Compounds : Research on marine organisms has revealed that halogenated metabolites demonstrate potent antibacterial and anticancer activities. For example, a study highlighted the effectiveness of brominated imidazoles against various pathogens and cancer cell lines, providing a comparative basis for evaluating chlorinated analogs like 1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane .

- Synthetic Analog Studies : Investigations into synthetic analogs have shown that modifications in halogenation can significantly influence biological activity. A study focusing on the hydroboration of cyclobutane derivatives found that electronic properties affected reactivity and selectivity in biological assays .

Toxicological Considerations

Understanding the toxicological profile of halogenated compounds is crucial for assessing their safety for therapeutic use. Preliminary assessments indicate potential irritative effects on respiratory systems and skin upon exposure to high concentrations . Further studies are necessary to elucidate the long-term effects and safety margins for human use.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Key Properties

The following table summarizes critical properties of 1-(Chloromethyl)-1-(2-methylpropyl)cyclobutane and its analogs:

Key Observations :

- Electronic Effects : The chloromethyl group’s electron-withdrawing nature enhances electrophilicity, favoring nucleophilic substitution. In contrast, the hydroxy group in the carbaldehyde derivative (C9H16O2) promotes hydrogen bonding and solubility .

- Ring Strain : Cyclobutane’s inherent strain (~110 kJ/mol) makes it more reactive than cyclohexane derivatives but less strained than cyclopropane (~115 kJ/mol) .

Reactivity in Substitution Reactions

The chloromethyl group’s reactivity aligns with alkyl halide chemistry:

Spectroscopic Characterization

Stability and Handling Considerations

- Thermal Stability : Cyclobutane derivatives are less stable than their cyclohexane counterparts due to ring strain. Decomposition may occur under high temperatures or acidic conditions.

- Toxicity : Chlorinated compounds require careful handling; the chloromethyl group may pose lachrymatory or irritant effects akin to benzyl chloride .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.